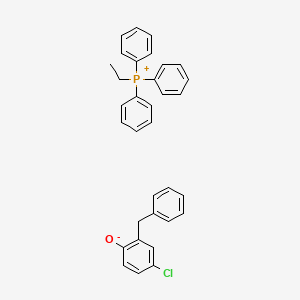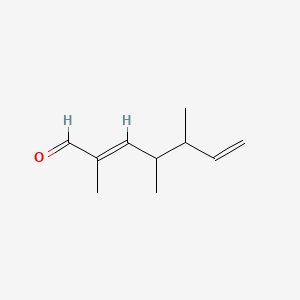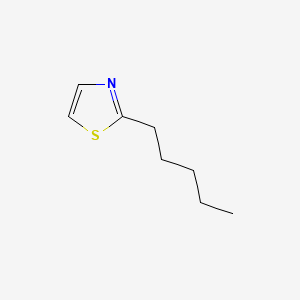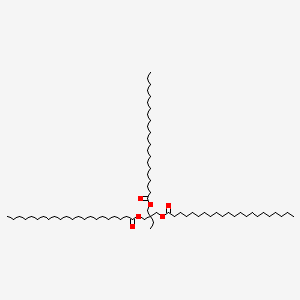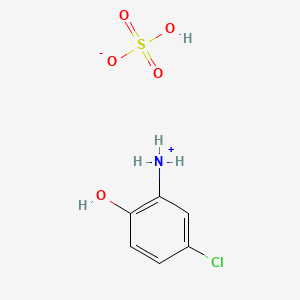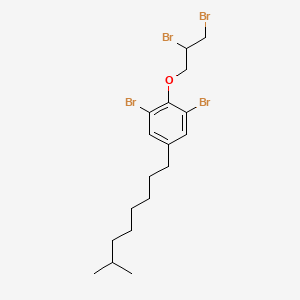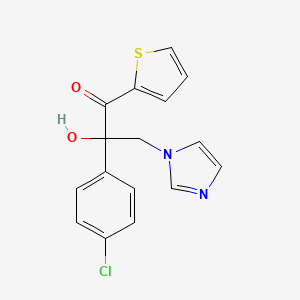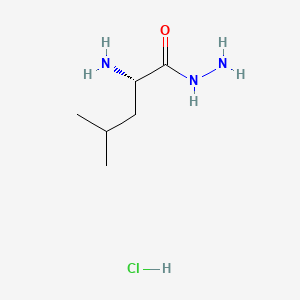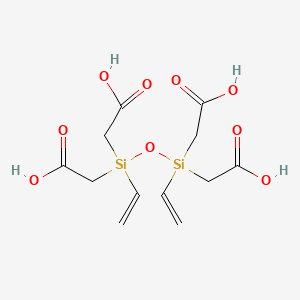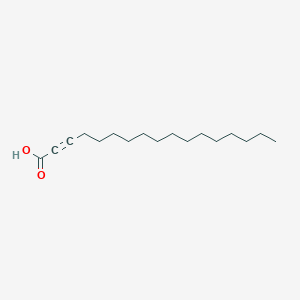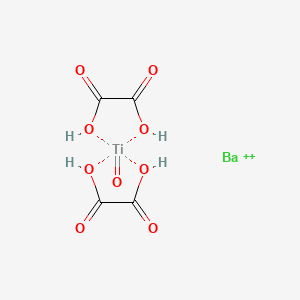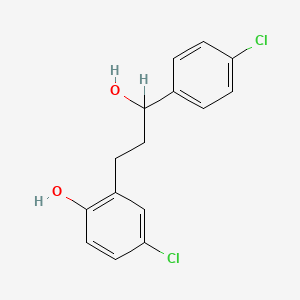
1-(p-Chlorophenyl)-3-(5-chloro-2-hydroxyphenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(p-Chlorophenyl)-3-(5-chloro-2-hydroxyphenyl)propan-1-ol is an organic compound that belongs to the class of phenylpropanoids These compounds are characterized by a phenyl group attached to a three-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Chlorophenyl)-3-(5-chloro-2-hydroxyphenyl)propan-1-ol typically involves the reaction of p-chlorobenzaldehyde with 5-chloro-2-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by reduction to yield the final product. Common catalysts used in this reaction include Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation techniques can also be employed to achieve the reduction step on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
1-(p-Chlorophenyl)-3-(5-chloro-2-hydroxyphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form a fully saturated alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of p-chlorobenzophenone derivatives.
Reduction: Formation of fully saturated alcohols.
Substitution: Formation of various substituted phenylpropanoids.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(p-Chlorophenyl)-3-(5-chloro-2-hydroxyphenyl)propan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the chlorine atoms may enhance its lipophilicity, facilitating membrane penetration. The compound may also act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(p-Chlorophenyl)-2-(5-chloro-2-hydroxyphenyl)ethanol: Similar structure but with a shorter carbon chain.
1-(p-Chlorophenyl)-3-(4-hydroxyphenyl)propan-1-ol: Similar structure but with a hydroxyl group instead of a chlorine atom on the phenyl ring.
1-(p-Chlorophenyl)-3-(5-chloro-2-methoxyphenyl)propan-1-ol: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
1-(p-Chlorophenyl)-3-(5-chloro-2-hydroxyphenyl)propan-1-ol is unique due to the presence of both chlorine and hydroxyl groups, which can impart distinct chemical and biological properties
Propiedades
Número CAS |
93962-67-5 |
|---|---|
Fórmula molecular |
C15H14Cl2O2 |
Peso molecular |
297.2 g/mol |
Nombre IUPAC |
4-chloro-2-[3-(4-chlorophenyl)-3-hydroxypropyl]phenol |
InChI |
InChI=1S/C15H14Cl2O2/c16-12-4-1-10(2-5-12)14(18)7-3-11-9-13(17)6-8-15(11)19/h1-2,4-6,8-9,14,18-19H,3,7H2 |
Clave InChI |
ZRSNFMIYYITIIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(CCC2=C(C=CC(=C2)Cl)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


